Diclofenac Amide-13C6

Descripción

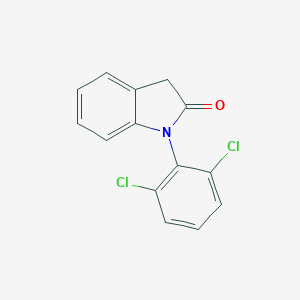

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCICIFOYVSPMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046979 | |

| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-40-0 | |

| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of ¹³C₆-Labeled Diclofenac Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for the preparation of ¹³C₆-labeled Diclofenac amide from ¹³C₆-labeled Diclofenac. The synthesis of isotopically labeled compounds is crucial for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. This document outlines the necessary reagents, detailed experimental protocols, and expected outcomes, supported by quantitative data from analogous non-labeled reactions.

Overview of the Synthetic Strategy

The synthesis of Diclofenac Amide-¹³C₆ involves a direct amide coupling reaction from ¹³C₆-Diclofenac. The ¹³C₆-labeled Diclofenac, where the six carbons of the phenylacetic acid aromatic ring are replaced with ¹³C isotopes, is a commercially available starting material, often used as an internal standard in bioanalytical methods.[1][2][3] The core of this synthesis is the activation of the carboxylic acid group of ¹³C₆-Diclofenac to facilitate its reaction with an amine.

Several coupling agents can be employed for this transformation, with dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) being common choices for efficient amide bond formation.[4][5] This guide will focus on a general protocol adaptable for both methods.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of unlabeled Diclofenac amides.[4][5] Researchers should note that reaction optimization may be necessary to achieve optimal yields for the ¹³C₆-labeled analogue.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Diclofenac-¹³C₆ | ≥98% purity | Commercially Available |

| Amine (R-NH₂) | Reagent Grade | Standard Supplier |

| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Supplier |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC.HCl) | Reagent Grade | Standard Supplier |

| Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Supplier |

| N-Methylmorpholine (NMM) or Triethylamine (TEA) | Reagent Grade | Standard Supplier |

| Dichloromethane (DCM), Anhydrous | HPLC Grade | Standard Supplier |

| Ethyl Acetate | HPLC Grade | Standard Supplier |

| Hexane | HPLC Grade | Standard Supplier |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | |

| Brine | Laboratory Prepared | |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Standard Supplier | |

| Silica Gel (for column chromatography) | 60-120 mesh | Standard Supplier |

General Amide Coupling Procedure

This procedure can be adapted for the synthesis of various amide derivatives by selecting the appropriate amine.

Method A: Using DCC as a coupling agent [4]

-

In a round-bottom flask, dissolve Diclofenac-¹³C₆ (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in DCM.

-

Add the amine solution dropwise to the activated Diclofenac-¹³C₆ solution.

-

Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Method B: Using EDC/HOBt as coupling agents [5]

-

Dissolve Diclofenac-¹³C₆ (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add HOBt (1.2 eq) and the desired amine (1.2 eq) to the solution.

-

Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.5 eq) and stir the mixture for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude amide by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of unlabeled Diclofenac amides, which can be used as a benchmark for the synthesis of the ¹³C₆-labeled analogue.

Table 1: Reagent Stoichiometry for Amide Synthesis

| Reagent | Molar Equivalents (DCC Method)[4] | Molar Equivalents (EDC/HOBt Method)[5] |

| Diclofenac | 1.0 | 1.0 |

| Amine | 1.2 - 2.0 | 1.2 |

| DCC | 1.5 | - |

| EDC.HCl | - | 1.2 |

| HOBt | - | 1.2 |

| Base (TEA/NMM) | 1.5 | 1.5 |

Table 2: Reported Yields for Unlabeled Diclofenac Amide Synthesis

| Coupling Method | Amine Substrate | Yield (%) | Reference |

| DCC | Various amino acid esters | Not explicitly stated, but successful synthesis reported | [4] |

| EDC/HOBt | Various amino acid esters | Not explicitly stated, but successful synthesis reported | [5] |

| DCC | Internal cyclization to lactam | >90% | [6] |

Note: The yields for the synthesis of ¹³C₆-labeled Diclofenac amide are expected to be comparable to those of the unlabeled analogues.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of Diclofenac Amide-¹³C₆.

Caption: General workflow for the synthesis of Diclofenac Amide-¹³C₆.

Conclusion

This technical guide outlines a robust and adaptable methodology for the synthesis of ¹³C₆-labeled Diclofenac amides. By leveraging commercially available ¹³C₆-Diclofenac and established amide coupling techniques, researchers can efficiently produce these valuable isotopically labeled compounds. The provided protocols and data serve as a solid foundation for the successful synthesis and subsequent application of Diclofenac Amide-¹³C₆ in advanced pharmaceutical research.

References

A Technical Guide to the Characterization of Diclofenac Amide-¹³C₆ by NMR and Mass Spectrometry

Introduction: The precise characterization of isotopically labeled compounds is fundamental in drug metabolism studies, quantitative bioanalysis, and as internal standards in pharmacokinetic research. Diclofenac Amide-¹³C₆, an isotopically labeled form of a known Diclofenac impurity and metabolite, serves as a critical analytical tool. This guide provides an in-depth technical overview of the methodologies used to confirm the structure and purity of Diclofenac Amide-¹³C₆, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer unambiguous structural elucidation and molecular weight confirmation, respectively.[1][2]

The structure of Diclofenac Amide-¹³C₆ is 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆, where the six carbon atoms of the indolinone phenyl ring are replaced with the ¹³C isotope.[3][4] This specific labeling provides a distinct signature for analytical detection.

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.[5] For Diclofenac Amide-¹³C₆, high-resolution mass spectrometry (HRMS) is employed to confirm its isotopic incorporation and to study its fragmentation pattern, which provides structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A solution of Diclofenac Amide-¹³C₆ is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode, as the amide structure is readily protonated. The instrument is calibrated to ensure high mass accuracy. Data is typically collected over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): To elicit structural information, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to create an MS/MS spectrum.[6]

Data Presentation: Expected Mass Spectrometry Data

The molecular formula for Diclofenac Amide-¹³C₆ is C₈¹³C₆H₉Cl₂NO. The incorporation of six ¹³C atoms results in a mass increase of approximately 6 Da compared to the unlabeled analogue.

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | 285.03 |

| [M+Na]⁺ | Sodium Adduct | 307.01 |

| Fragment 1 | Loss of CO | 257.03 |

| Fragment 2 | Loss of Cl | 250.00 |

| Fragment 3 | Loss of C₇H₄O (from indolinone ring) | 166.98 |

Note: Calculated m/z values are for the monoisotopic mass and will be accompanied by a characteristic isotopic pattern due to the two chlorine atoms.

Logical Flow for Mass Spectrometry Analysis

Caption: Workflow for structural confirmation by mass spectrometry.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the definitive structural elucidation of molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8] For Diclofenac Amide-¹³C₆, both ¹H and ¹³C NMR are crucial. The ¹³C labeling dramatically enhances the signals of the labeled carbon atoms and introduces characteristic couplings in the ¹H spectrum, providing unambiguous confirmation of the label positions.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Diclofenac Amide-¹³C₆ is dissolved in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[9] Tetramethylsilane (TMS) is added as an internal reference for chemical shifts.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the isotopic enrichment, a spectrum with an excellent signal-to-noise ratio for the six labeled carbons can be obtained rapidly. A larger number of scans may be required to observe the natural abundance carbons.

Data Presentation: Expected NMR Data

The chemical shifts are predicted based on the structure of Diclofenac and its derivatives. The ¹³C labeling on one of the aromatic rings will cause the attached protons to appear as doublets due to one-bond ¹³C-¹H coupling (~160 Hz).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 2H | Protons on dichlorophenyl ring |

| ~ 7.2 | t | 1H | Proton on dichlorophenyl ring |

| ~ 7.1 | d (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |

| ~ 6.9 | t (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |

| ~ 6.8 | t (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |

| ~ 6.3 | d (¹JCH ≈ 160 Hz) | 1H | H on ¹³C-labeled ring |

| ~ 3.6 | s | 2H | -CH₂- group |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Intensity | Assignment |

| ~ 175 | Low | C=O (Amide) |

| ~ 142 | High | Quaternary C on ¹³C-labeled ring |

| ~ 138 | Low | Quaternary C on dichlorophenyl ring |

| ~ 131 | Low | Quaternary C on dichlorophenyl ring |

| ~ 129 | Low | CH on dichlorophenyl ring |

| ~ 128 | Low | CH on dichlorophenyl ring |

| ~ 125 | High | Quaternary C on ¹³C-labeled ring |

| ~ 124 | High | CH on ¹³C-labeled ring |

| ~ 122 | High | CH on ¹³C-labeled ring |

| ~ 110 | High | CH on ¹³C-labeled ring |

| ~ 108 | High | CH on ¹³C-labeled ring |

| ~ 36 | Low | -CH₂- group |

Note: "High" intensity denotes the signals from the ¹³C-enriched carbons.

Workflow for Integrated Structural Characterization

Caption: Integrated workflow for NMR and MS characterization.

Conclusion

The combined application of high-resolution mass spectrometry and high-field NMR spectroscopy provides a comprehensive and definitive characterization of Diclofenac Amide-¹³C₆. Mass spectrometry confirms the correct molecular weight and successful incorporation of the six ¹³C isotopes, while NMR spectroscopy elucidates the precise molecular structure and confirms the location of the isotopic labels. This rigorous analytical approach ensures the identity, purity, and quality of the labeled standard, making it suitable for its intended use in demanding research and development applications.

References

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. Isotope Labelled Compounds [simsonpharma.com]

- 3. Diclofenac Amide-13C6 | 15362-40-0 | Benchchem [benchchem.com]

- 4. clinivex.com [clinivex.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation of Diclofenac Lactam-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Diclofenac lactam-13C6, an isotopically labeled derivative of a significant Diclofenac metabolite and impurity. The guide details both the chemical synthesis and the biochemical formation pathways. It includes detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development in drug metabolism, pharmacokinetics, and analytical standard synthesis.

Introduction

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism in biological systems to form several metabolites. One of these is Diclofenac lactam, also known as 1-(2,6-dichlorophenyl)-2-indolinone.[] This intramolecular cyclization product is also considered an impurity in Diclofenac preparations. The 13C6-labeled variant, Diclofenac lactam-13C6, is a valuable tool in drug metabolism studies and as an internal standard for quantitative analysis by mass spectrometry.[2] This guide outlines the key methodologies for its preparation.

Chemical Synthesis of Diclofenac Lactam-13C6

The chemical synthesis of Diclofenac lactam-13C6 is a two-stage process: first, the synthesis of the isotopically labeled precursor, Diclofenac-13C6, followed by its intramolecular cyclization to the lactam.

Stage 1: Proposed Synthesis of Diclofenac-13C6

Proposed Reaction Scheme:

A well-established method for the synthesis of the Diclofenac scaffold is the Ullmann condensation of 2,6-dichloroaniline and 2-chlorobenzoic acid.[3] To introduce the 13C6 label into the phenylacetic acid ring, one could start with a 13C6-labeled benzoic acid derivative.

Signaling Pathway for the Proposed Synthesis of Diclofenac-13C6:

Caption: Proposed synthetic pathway for Diclofenac-13C6.

Stage 2: Intramolecular Cyclization to Diclofenac Lactam-13C6

The conversion of Diclofenac-13C6 to its lactam is achieved through an intramolecular cyclization reaction. A patented method describes the use of thionyl chloride (SOCl2) as an efficient reagent for this transformation, affording high yields of the desired product.

Reaction Scheme:

The carboxylic acid moiety of Diclofenac-13C6 is activated by thionyl chloride to form an acyl chloride intermediate, which then undergoes an intramolecular Friedel-Crafts acylation to yield the lactam.

Signaling Pathway for the Intramolecular Cyclization:

Caption: Intramolecular cyclization of Diclofenac-13C6 to its lactam.

Biochemical Formation of Diclofenac Lactam

Diclofenac lactam is also a known metabolite of Diclofenac, formed through the metabolic pathways in various microorganisms.[4][5] This biotransformation is of significant interest in environmental science and drug metabolism research.

Several bacterial strains, including Pseudomonas moorei KB4, have been identified to degrade Diclofenac, with Diclofenac lactam being one of the identified metabolites.[4][6] The enzymatic machinery of these microorganisms is responsible for the intramolecular cyclization. While the exact enzyme has not been definitively identified, cytochrome P450 monooxygenases are implicated in the initial hydroxylation steps that may precede or facilitate lactam formation.[4]

Signaling Pathway for the Microbial Degradation of Diclofenac to Lactam:

Caption: Microbial degradation pathway of Diclofenac to its lactam.

Quantitative Data

The following tables summarize the quantitative data for the chemical synthesis of Diclofenac lactam. Data for the proposed synthesis of Diclofenac-13C6 is based on typical yields for similar reactions, while the data for the lactamization step is derived from patent literature.

Table 1: Proposed Synthesis of Diclofenac-13C6 - Estimated Yields

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Ullmann Condensation | 2-Chlorobenzoic acid-13C6, 2,6-Dichloroaniline, Cu catalyst, Base | 60-80 |

| 2 | Reduction | LiAlH4 or similar reducing agent | 80-95 |

| 3 | Chlorination | SOCl2 or similar chlorinating agent | 85-95 |

| 4 | Cyanation | NaCN or other cyanide source | 70-90 |

| 5 | Hydrolysis | Acid or base | 80-95 |

Table 2: Synthesis of Diclofenac Lactam - Experimental Data

| Reactant | Molar Ratio (to Diclofenac) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Thionyl Chloride | 1.5 - 2.0 | 2 | Room Temperature | 90-95 | Patent CN105037241A |

| Boric Acid (catalyst) | 1.0 | Not specified (reflux) | Not specified | 92 |

Experimental Protocols

Proposed Synthesis of Diclofenac-13C6

Note: This is a proposed protocol based on established chemical reactions. Researchers should optimize the conditions for their specific setup.

-

Ullmann Condensation: In a round-bottom flask, combine 2-chlorobenzoic acid-13C6, 2,6-dichloroaniline, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., DMF or NMP). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C for several hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture, and perform an aqueous workup to isolate the crude N-(2,6-dichlorophenyl)anthranilic acid-13C6. Purify by recrystallization or column chromatography.

-

Reduction: Dissolve the purified N-(2,6-dichlorophenyl)anthranilic acid-13C6 in a dry ethereal solvent (e.g., THF) under an inert atmosphere. Cool the solution in an ice bath and slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH4). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and a base, filter the solids, and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to obtain 2-[(2,6-dichlorophenyl)amino]benzyl alcohol-13C6.

-

Chlorination: Dissolve the benzyl alcohol derivative in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add thionyl chloride dropwise. Stir the reaction at room temperature until completion. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-[(2,6-dichlorophenyl)amino]benzyl chloride-13C6.

-

Cyanation: Dissolve the benzyl chloride in a polar aprotic solvent (e.g., DMSO or acetone) and add sodium cyanide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product to obtain 2-[(2,6-dichlorophenyl)amino]benzyl cyanide-13C6.

-

Hydrolysis: Subject the benzyl cyanide derivative to acidic or basic hydrolysis. For example, reflux the compound in a mixture of a strong acid (e.g., H2SO4) and water. After the reaction is complete, cool the mixture and adjust the pH to precipitate the Diclofenac-13C6. Collect the solid by filtration and purify by recrystallization.

Synthesis of Diclofenac Lactam-13C6

This protocol is adapted from patent literature (CN105037241A).

-

Dissolution: In a suitable reaction vessel, dissolve Diclofenac-13C6 in an organic solvent mixture, such as ethyl acetate and dichloromethane.

-

Reaction: At room temperature, add thionyl chloride (1.5-2.0 molar equivalents relative to Diclofenac-13C6) to the solution. Stir the mixture for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion of the reaction, a solid product will precipitate. Filter the mixture to collect the solid.

-

Purification: Wash the collected solid with water and then dry it under vacuum to obtain the final product, Diclofenac lactam-13C6.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of Diclofenac lactam-13C6.

Characterization

The synthesized Diclofenac lactam-13C6 should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the lactam and the incorporation of the 13C6 label. The 1H NMR spectrum of unlabeled Diclofenac lactam shows characteristic signals for the aromatic protons and the methylene protons of the indolinone ring.[7] The 13C NMR spectrum will show enriched signals for the six carbon atoms of the former phenylacetic acid ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of Diclofenac lactam-13C6, which will be 6 mass units higher than the unlabeled compound.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[10]

This guide provides a foundational understanding of the formation of Diclofenac lactam-13C6, offering both established and proposed methodologies to aid in its synthesis and study. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and requirements.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Diclofenac Degradation—Enzymes, Genetic Background and Cellular Alterations Triggered in Diclofenac-Metabolizing Strain Pseudomonas moorei KB4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Diclofenac Degradation-Enzymes, Genetic Background and Cellular Alterations Triggered in Diclofenac-Metabolizing Strain Pseudomonas moorei KB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

Structural Elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one, a molecule of significant interest in medicinal chemistry, primarily due to its relationship with the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2] This document details the synthetic protocols, and physicochemical and spectroscopic properties of the unlabeled compound, which serves as a direct analogue for the ¹³C₆ isotopically labeled variant. The structural data presented herein is crucial for the quality control, and characterization of this compound in research and development settings.

While specific experimental data for the ¹³C₆ labeled version is not publicly available, the information provided for the unlabeled compound offers a robust framework for its characterization. The substitution of six ¹²C atoms with ¹³C atoms in the phenyl ring of the indol-2-one moiety would primarily manifest in the ¹³C NMR spectrum, with the signals for these carbons appearing as singlets (in a proton-decoupled spectrum) and at slightly different chemical shifts due to isotope effects. The other spectroscopic data would remain largely unchanged.

Synthesis and Purification

The synthesis of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is most commonly achieved through the intramolecular cyclization of diclofenac.[3]

Experimental Protocol: Synthesis from Diclofenac[3]

Materials:

-

Diclofenac

-

Thionyl chloride

-

Organic solvent (e.g., a mixture of ethyl acetate and dichloromethane, or ethyl acetate and chloroform)

-

Water

Procedure:

-

Dissolve Diclofenac in the chosen organic mixed solvent at room temperature.

-

Slowly add thionyl chloride to the solution. The molar ratio of diclofenac to thionyl chloride is typically 1:1.5 to 1:2.

-

Allow the reaction to proceed at a moderate temperature for an appropriate amount of time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, filter the reaction mixture to collect the crude solid product.

-

Wash the solid product with water to remove any remaining impurities.

-

Dry the purified solid to obtain 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.

This method is reported to have a product yield of 90-95%.

Structural Elucidation Data

The structural confirmation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15362-40-0 | [4][5] |

| Molecular Formula | C₁₄H₉Cl₂NO | [4][5] |

| Molecular Weight | 278.13 g/mol | [4][5] |

| Melting Point | 115-119 °C | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Indolinone) | 7.0 - 7.5 | m |

| Aromatic-H (Dichlorophenyl) | 7.3 - 7.6 | m |

| -CH₂- (Position 3) | ~3.6 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Position 2) | ~175 |

| Aromatic/Alkene C | 110 - 145 |

| -CH₂- (Position 3) | ~36 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data [7]

| Adduct | m/z |

| [M+H]⁺ | 278.01341 |

| [M+Na]⁺ | 299.99535 |

| [M-H]⁻ | 275.99885 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and packing in the solid state.

Crystallographic Data for 1-(2,6-Dichlorophenyl)indolin-2-one

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 10.598 (2) |

| c (Å) | 11.758 (2) |

| β (°) | 98.43 (3) |

| Volume (ų) | 1247.4 (4) |

| Z | 4 |

Visualizations

Experimental Workflow for Structural Elucidation

Caption: A flowchart illustrating the synthesis, purification, and structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.

Logical Relationship of Analytical Data

Caption: Logical diagram showing how different analytical techniques contribute to the final structural confirmation.

Biological Signaling Pathway

The primary mechanism of action of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one is linked to its role as a precursor and a related compound to diclofenac.[1][2] Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Caption: Signaling pathway illustrating the inhibition of COX enzymes by diclofenac, the parent compound of the title molecule.

Conclusion

This technical guide has summarized the key aspects of the structural elucidation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one. The synthesis from diclofenac provides a reliable route to obtain this compound. The structural confirmation relies on a combination of spectroscopic and crystallographic methods. While detailed experimental NMR and MS data for the title compound and its ¹³C₆ labeled analogue are not widely published, the provided information and predicted data serve as a valuable resource for researchers in the field. The biological activity is understood in the context of its relationship to diclofenac and its inhibitory action on the cyclooxygenase pathway. This guide provides a foundational understanding for professionals engaged in the development and analysis of this and related pharmaceutical compounds.

References

- 1. 1-(2,6-Dichlorophenyl)-2-hydroindole | 15362-40-0 [amp.chemicalbook.com]

- 2. 1-(2,6-Dichlorophenyl)-2-indolinone | 15307-86-5 [chemicalbook.com]

- 3. Buy 1-(2,6-Dichlorophenyl)-2-indolinone | 15362-40-0 [smolecule.com]

- 4. 1-(2, 6-Dichlorophenyl)-1, 3-dihydro- 2H-indol-2-one | Advent [adventchembio.com]

- 5. 1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,6-Dichlorophenyl)-2-hydroindole | 15362-40-0 [chemicalbook.com]

- 7. PubChemLite - 1-(2,6-dichlorophenyl)-2-indolinone (C14H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [guidechem.com]

physical and chemical specifications of Diclofenac Amide-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of Diclofenac Amide-¹³C₆, a stable isotope-labeled derivative of a well-known non-steroidal anti-inflammatory drug (NSAID) metabolite. This document is intended to serve as a comprehensive resource, incorporating available data on its synthesis, characterization, and potential applications in scientific research.

Core Physical and Chemical Specifications

Diclofenac Amide-¹³C₆ is the ¹³C-labeled version of Diclofenac Amide, also known as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one or Diclofenac Lactam. The incorporation of six ¹³C atoms into the benzene ring of the indolinone moiety provides a distinct mass signature, making it an invaluable tool for quantitative analysis and metabolic studies.

| Property | Specification | Source(s) |

| Chemical Name | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-¹³C₆ | N/A |

| Synonyms | Diclofenac Amide-¹³C₆, 1-(2,6-Dichlorophenyl)oxindole-¹³C₆ | N/A |

| Molecular Formula | C₈¹³C₆H₉Cl₂NO | [1][2] |

| Molecular Weight | 284.09 g/mol | [1][2] |

| Unlabeled CAS Number | 15362-40-0 | [3] |

| Appearance | White to off-white solid | [N/A] |

| Solubility (unlabeled) | Soluble in DMF (>50 mg/ml), DMSO (>40 mg/ml), and Ethanol (>35 mg/ml) | [3] |

Synthesis and Isotopic Labeling

The synthesis of Diclofenac Amide typically involves the intramolecular cyclization of Diclofenac. The stable isotope-labeled variant, Diclofenac Amide-¹³C₆, would be synthesized from ¹³C₆-labeled Diclofenac.

General Synthesis of Diclofenac Amide

The conversion of Diclofenac to its amide form is achieved through an intramolecular condensation reaction. This is commonly facilitated by activating the carboxylic acid group of Diclofenac, making it susceptible to nucleophilic attack by the secondary amine.

Experimental Protocol: Synthesis of Diclofenac Amide via Thionyl Chloride

-

Dissolution: Diclofenac is dissolved in a suitable organic solvent.

-

Activation: Thionyl chloride (SOCl₂) is added to the solution at room temperature. The molar ratio of Diclofenac to thionyl chloride is typically optimized for the reaction.

-

Reaction: The mixture is stirred at a moderate temperature for a sufficient period to ensure complete cyclization.

-

Isolation: The resulting crude product is isolated by filtration.

-

Purification: The crude solid is washed with an appropriate solvent and dried to yield the final product, 1-(2,6-dichlorophenyl)-2-indolinone.

Another common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.

Synthesis workflow for Diclofenac Amide-¹³C₆.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be identical to that of the unlabeled Diclofenac Amide, showing characteristic signals for the aromatic and methylene protons.

-

¹³C NMR: The ¹³C NMR spectrum will be significantly different from the unlabeled compound due to the incorporation of six ¹³C isotopes. The signals corresponding to the labeled carbon atoms in the indolinone ring system will be intense, and their chemical shifts can confirm the position of the labels.

Infrared (IR) Spectroscopy

The IR spectrum of Diclofenac Amide is characterized by a strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Diclofenac Amide-¹³C₆. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (approximately 284.09 Da). Fragmentation patterns can be analyzed to further confirm the structure. The exact mass of the unlabeled compound is 277.0061 g/mol , and the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this weight[4].

Analytical workflow for the characterization of Diclofenac Amide-¹³C₆.

Application in Research

Stable isotope-labeled compounds like Diclofenac Amide-¹³C₆ are primarily used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These standards are essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Given that Diclofenac Amide is a known metabolite and degradation product of Diclofenac, the ¹³C₆-labeled version is particularly useful in pharmacokinetic studies to trace the metabolic fate of the parent drug.

Metabolic Context of Diclofenac

Understanding the metabolism of Diclofenac provides context for the utility of its labeled amide metabolite. Diclofenac undergoes two primary metabolic transformations in humans: hydroxylation and glucuronidation.

Simplified metabolic and degradation pathways of Diclofenac.

Diclofenac Amide can be formed as a degradation product of Diclofenac, particularly under acidic conditions, and has also been identified as a metabolite. The use of Diclofenac Amide-¹³C₆ allows for the precise quantification of this specific metabolic or degradation pathway.

Safety and Handling

Diclofenac Amide-¹³C₆ is intended for research use only and is not for human or veterinary use. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2,6-Dichlorophenyl)-2-indolinone(15307-86-5) 1H NMR spectrum [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Application of Diclofenac Amide-¹³C₆ Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Diclofenac Amide-¹³C₆ analytical standard, a crucial component in the bioanalysis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This isotopically labeled internal standard is essential for achieving accurate and precise quantification in complex biological matrices through mass spectrometry-based methods. This document outlines key commercial sources, provides detailed experimental protocols for its use, and visualizes the procurement and analytical workflows.

Commercial Sourcing of Diclofenac Amide-¹³C₆

The Diclofenac Amide-¹³C₆ analytical standard is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to ensure the quality and purity of the standard for their specific application.

| Supplier | Product Name | Catalog Number | Molecular Formula | Notes |

| Clinivex | Diclofenac Amide-¹³C₆ (~5% unlabelled) | RCLS2L132212 | C₈¹³C₆H₉Cl₂NO | For laboratory and research use only.[1] |

| LGC Standards | Diclofenac Amide-¹³C₆ (~5% unlabelled) | TRC-D436442-1MG | Not Specified | Sold by pack size (e.g., 1 mg).[2][3] |

| Clearsynth | Diclofenac Amide-¹³C₆ (~5% unlabelled) | Not Specified | Not Specified | Certificate of Analysis is available.[4] |

| Benchchem | Diclofenac Amide-¹³C₆ | B195509 | Not Specified | For research use only.[5] |

Experimental Protocol: Quantification of Diclofenac in Human Plasma using a ¹³C₆-Labeled Internal Standard

The following protocol is a synthesized example based on established methodologies for the determination of diclofenac in human plasma by LC-MS/MS, utilizing a ¹³C₆-labeled internal standard.[6]

Materials and Reagents

-

Diclofenac analytical standard

-

Diclofenac Amide-¹³C₆ (or Diclofenac acetophenyl ring-¹³C₆) as an internal standard (IS)[6]

-

HPLC-grade acetonitrile, methanol, and water[6]

-

Formic acid and ammonium acetate[6]

-

Human plasma (blank)[6]

Preparation of Stock and Working Solutions

-

Diclofenac Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the diclofenac reference material in a 50:50 (v/v) mixture of acetonitrile and water.[6]

-

Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the Diclofenac Amide-¹³C₆ in a 50:50 (v/v) mixture of acetonitrile and water.[6]

-

Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples at various concentrations.[7]

Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma, add 10 µL of the internal standard working solution. For calibration standards and QCs, add 10 µL of the respective diclofenac working solutions. For blank samples, add 10 µL of water.[8]

-

Add 200 µL of 70% formic acid in water to the plasma samples and vortex thoroughly to precipitate proteins.[8]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent[6]

-

Analytical Column: Phenomenex Kynetex C18 (50 × 2.10 mm) or equivalent[6]

-

Mobile Phase: An isocratic mixture of 52.5% acetonitrile and 47.5% water (containing 1 mL of 5% ammonium acetate and 1 mL of formic acid per 1 L of water).[6]

-

Flow Rate: 0.3 mL/min[6]

-

Column Temperature: 35 °C[6]

-

Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent[6]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode[6]

-

MRM Transitions:

Visualizing Workflows

Procurement and Handling of Analytical Standard

The following diagram illustrates the typical workflow from identifying the need for an analytical standard to its use in experiments.

Caption: Workflow for acquiring and preparing the analytical standard.

General Analytical Workflow with Internal Standard

This diagram outlines the key steps in a typical bioanalytical method using an internal standard for quantification.

Caption: Steps for sample analysis using an internal standard.

References

- 1. clinivex.com [clinivex.com]

- 2. Diclofenac Amide-13C6 (~5% unlabelled) | LGC Standards [lgcstandards.com]

- 3. This compound (~5% unlabelled) | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | 15362-40-0 | Benchchem [benchchem.com]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. assets.fishersci.com [assets.fishersci.com]

CAS number and molecular formula of Diclofenac Amide-13C6

This technical guide provides a comprehensive overview of Diclofenac Amide-13C6, a stable isotope-labeled internal standard, and its unlabelled counterpart, Diclofenac Amide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and relevant biological pathways.

Chemical Identity and Properties

This compound is the isotopically labeled form of Diclofenac Amide, a prodrug and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The incorporation of six carbon-13 atoms makes it an ideal internal standard for quantitative mass spectrometry-based analyses, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.

Table 1: Chemical and Physical Data of Diclofenac Amide and this compound

| Property | Diclofenac Amide | This compound |

| Synonyms | Diclofenac Lactam, 1-(2,6-Dichlorophenyl)oxindole, NSC 621845 | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-13C6 |

| CAS Number | 15362-40-0 (unlabelled)[1][2][3] | Not consistently available |

| Molecular Formula | C₁₄H₉Cl₂NO[4] | C₈¹³C₆H₉Cl₂NO[1][5] |

| Molecular Weight | 278.1 g/mol [4][6] | 284.09 g/mol [1][5] |

| Appearance | Crystalline solid | - |

| Solubility | >50 mg/mL in DMF, >40 mg/mL in DMSO, >35 mg/mL in Ethanol, >9 mg/mL in PBS (pH 7.2)[7] | - |

Synthesis and Manufacturing

The synthesis of Diclofenac Amide typically involves the intramolecular cyclization of Diclofenac. This reaction is essentially a dehydration process that forms the lactam ring characteristic of the indolinone structure.[6] The synthesis of the 13C6-labeled analog follows a similar pathway, utilizing a 13C6-labeled Diclofenac precursor.

General Synthesis Workflow

The conversion of Diclofenac to Diclofenac Amide can be achieved through the use of coupling agents that activate the carboxylic acid group of Diclofenac, facilitating the intramolecular amide bond formation.[6]

Example Experimental Protocol: Synthesis of Amide Prodrugs of Diclofenac

This protocol is adapted from the synthesis of amide prodrugs of Diclofenac and can be conceptually applied to the synthesis of this compound, assuming the availability of the labeled precursor.

-

Reaction Setup: Dissolve Diclofenac-13C6 in a suitable organic solvent such as dichloromethane in a reaction vessel.

-

Activation: Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the solution to activate the carboxylic acid group.

-

Cyclization: The intramolecular cyclization to form the amide bond is often facilitated by a base such as N-methylmorpholine (NMM) and may require heating.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[5]

Analytical Methodologies

This compound is primarily used as an internal standard in chromatography-based assays for the quantification of Diclofenac and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common analytical technique.

Representative HPLC Method for Analysis

The following is a general HPLC method that can be adapted for the analysis of Diclofenac, with this compound as an internal standard.

Table 2: Example HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm)[8] |

| Mobile Phase | Acetonitrile and 0.05 M orthophosphoric acid (pH 2.0) in a gradient[8] |

| Flow Rate | 1.0 - 2.0 mL/min[8] |

| Detection | UV at 210 nm or Mass Spectrometry[8] |

| Internal Standard | This compound |

Sample Preparation from Biological Matrices

-

Spiking: Add a known concentration of this compound internal standard to the biological sample (e.g., plasma, urine).

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Analysis: Inject the prepared sample into the HPLC system for analysis.

Biological Context: Metabolism and Signaling Pathways

Diclofenac Amide is a prodrug that is hydrolyzed in the body to release the active drug, Diclofenac.[7] Therefore, the biological activity and signaling pathways are those of Diclofenac.

Metabolism of Diclofenac

The metabolism of Diclofenac primarily occurs in the liver and involves two main pathways: hydroxylation and glucuronidation.[9][10][11]

-

Hydroxylation: Cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, are responsible for the hydroxylation of Diclofenac to form metabolites such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac.[9][11]

-

Glucuronidation: The carboxylic acid group of Diclofenac can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7.[9][11]

Mechanism of Action and Signaling Pathway

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Beyond COX inhibition, research suggests that Diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[12][13]

Applications in Research and Development

The primary application of this compound is as a robust internal standard for the quantification of Diclofenac and its metabolites in various biological samples. Its use significantly improves the reliability of bioanalytical methods, which is crucial in:

-

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Diclofenac.

-

Bioavailability and bioequivalence studies: To compare different formulations of Diclofenac.

-

Metabolite identification and quantification: To study the metabolic profile of Diclofenac.

-

Therapeutic drug monitoring: To ensure optimal drug dosage and efficacy.

Diclofenac Amide itself is a subject of research as a prodrug of Diclofenac with potentially reduced gastrointestinal side effects due to the masking of the free carboxylic acid group.[5][7]

Conclusion

This compound is an indispensable tool for researchers and drug developers working with Diclofenac. Its stable isotope label ensures accurate and precise quantification in complex biological matrices. A thorough understanding of its properties, synthesis, and the biological pathways of its active form, Diclofenac, is essential for its effective application in advancing pharmaceutical research and development.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. redalyc.org [redalyc.org]

- 4. A Review : Analytical Methods For Determination Of Diclofenac In Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]

- 5. pharmainfo.in [pharmainfo.in]

- 6. This compound | 15362-40-0 | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isotopic Purity of Diclofenac Amide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diclofenac Amide-¹³C₆, a crucial stable isotope-labeled internal standard for quantitative bioanalytical studies. This document outlines the synthesis, analytical methodologies for determining isotopic enrichment, and presents relevant data for researchers in drug metabolism, pharmacokinetics, and clinical mass spectrometry.

Introduction

Diclofenac Amide-¹³C₆ is the ¹³C₆ labeled form of a diclofenac amide derivative. Stable isotope-labeled compounds are essential as internal standards in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of six ¹³C atoms into the diclofenac backbone provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. The accuracy of quantitative data heavily relies on the isotopic purity of the labeled standard.

Synthesis of Diclofenac Amide-¹³C₆

The synthesis of Diclofenac Amide-¹³C₆ typically involves the coupling of ¹³C₆-labeled Diclofenac with an appropriate amine. The general synthetic approach for creating amide prodrugs of diclofenac involves activating the carboxylic acid group of diclofenac and then reacting it with an amine.[2][3][4]

A plausible synthetic workflow for Diclofenac Amide-¹³C₆ is illustrated below. This process would start with a commercially available ¹³C₆-labeled aniline or a related precursor to synthesize the ¹³C₆-labeled diclofenac core, followed by amidation.

Quantitative Data on Isotopic Purity

The isotopic purity of Diclofenac Amide-¹³C₆ is a critical parameter. Commercially available standards typically provide a certificate of analysis with this information. Below is a summary of representative data.

| Parameter | Specification/Value | Method | Reference |

| Isotopic Enrichment | 99.0% | Mass Spectrometry | Certificate of Analysis - MedchemExpress |

| Chemical Purity (HPLC) | ≥99.90% | HPLC | Certificate of Analysis - MedchemExpress |

| Unlabeled Content | ~5% | Not Specified | LGC Standards, Clinivex |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of ¹³C-labeled compounds is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, the mass difference between the labeled and unlabeled species allows for the determination of isotopic enrichment. High-resolution mass spectrometry is often employed to resolve isobaric interferences.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A stock solution of Diclofenac Amide-¹³C₆ is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer's sensitivity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is calibrated according to the manufacturer's instructions.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system. A full scan mass spectrum is acquired in the region of the expected m/z values for the unlabeled (M), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

-

Data Analysis: The ion chromatograms or mass spectra for each isotopologue are extracted. The peak areas or intensities of the monoisotopic peaks for the unlabeled and the ¹³C₆-labeled species are integrated.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the ratio of the intensity of the ¹³C₆-labeled species to the sum of the intensities of all isotopic species (unlabeled and labeled).

Isotopic Purity (%) = [Intensity(M+6) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+6))] x 100

Corrections for the natural abundance of ¹³C in the unlabeled compound may be necessary for highly accurate determinations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy can be used to determine the level of ¹³C enrichment at specific atomic positions within a molecule. In a proton-decoupled ¹³C NMR spectrum, the signal intensity is proportional to the number of ¹³C nuclei contributing to that signal.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: An accurately weighed amount of Diclofenac Amide-¹³C₆ and an internal standard (with a known concentration and a ¹³C signal that does not overlap with the analyte signals) are dissolved in a deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This typically requires a long relaxation delay to ensure complete relaxation of all carbon nuclei for accurate integration.

-

Data Processing: The acquired free induction decay (FID) is processed with appropriate window functions, followed by Fourier transformation, phasing, and baseline correction.

-

Data Analysis: The integrals of the ¹³C signals corresponding to the labeled positions in Diclofenac Amide-¹³C₆ and the signal of the internal standard are determined.

-

Calculation of Isotopic Enrichment: The concentration of the ¹³C-labeled analyte is determined relative to the internal standard. By comparing this to the known total concentration of the analyte (from its weighed mass), the isotopic enrichment can be calculated.

Conclusion

The isotopic purity of Diclofenac Amide-¹³C₆ is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. This guide has provided an overview of its synthesis, presented typical purity data, and detailed the experimental protocols for the determination of its isotopic enrichment using mass spectrometry and NMR spectroscopy. Researchers and drug development professionals should ensure that the isotopic purity of their standards is well-characterized and meets the requirements of their analytical methods to ensure the generation of accurate and reliable data.

References

Methodological & Application

Application Note: Quantification of Diclofenac in Human Plasma using a Stable Isotope-Labeled Internal Standard with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the quantitative analysis of Diclofenac in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, specifically Diclofenac acetophenyl ring-13C6, for accurate and precise quantification. While the prompt specified Diclofenac Amide-13C6, the available scientific literature extensively documents the use of isotopically labeled Diclofenac (such as Diclofenac-13C6 or Diclofenac-d4) as the standard for bioanalytical assays[1][2]. The principle of stable isotope dilution assay (SIDA) is to add a known concentration of a non-naturally occurring isotopic variant of the analyte to the sample. This internal standard (IS) co-elutes with the analyte and is affected similarly by matrix effects and variations in sample preparation, ensuring high accuracy. This method is particularly suitable for pharmacokinetic and bioequivalence studies[2].

Experimental Protocols

Materials and Reagents

-

Reference Standards: Diclofenac sodium (certified analytical standard) and Diclofenac acetophenyl ring-13C6 sodium salt (internal standard, IS).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), and Deionized Water[3].

-

Reagents: Formic acid and Ammonium acetate.

-

Biological Matrix: Blank human plasma, free of interferences.

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Accurately weigh and dissolve the required amount of Diclofenac and Diclofenac acetophenyl ring-13C6 reference materials in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1.0 mg/mL each.

-

Store stock solutions at 2-8 °C.

-

-

Working Solutions:

-

Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the stock solutions with a 50:50 (v/v) acetonitrile/water mixture. These should be prepared fresh before use.

-

Sample Preparation (Protein Precipitation)

This protocol is based on a simple and rapid protein precipitation procedure, suitable for high-throughput analysis[2].

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 400 µL of blank human plasma into the appropriate tubes.

-

Spiking:

-

For calibration and QC samples, add 50 µL of the corresponding analyte working solution.

-

For all samples (except the blank), add 50 µL of the internal standard working solution.

-

-

Precipitation: Add a volume of cold organic solvent (e.g., methanol or acetonitrile) to precipitate plasma proteins[3]. A common ratio is 3:1 or 4:1 solvent-to-plasma. For example, add 600 µL of methanol for every 200 µL of plasma.

-

Vortexing: Vortex the tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm or higher) for 10 minutes to pellet the precipitated proteins[3].

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system for analysis[3][4].

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for Diclofenac analysis in human plasma.

| Parameter | Condition |

| LC System | Agilent 1200 series HPLC or equivalent |

| Column | Phenomenex Kynetex C18 (50 x 2.10 mm, 2.6 µm) with a guard column |

| Mobile Phase | Isocratic mixture of 52.5% acetonitrile and 47.5% water (containing 1 mL 5% ammonium acetate and 1 mL formic acid per 1L of water) |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 5-10 µL[3][4] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Run Time | ~3.0 minutes |

| MS System | Agilent 6410 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |

| Source Temperature | 350 °C |

| Needle Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Diclofenac) | m/z 294.0 → 250.0 (Quantifier), m/z 296.1 → 252.0 (Qualifier) |

| MRM Transition (IS) | m/z 300.1 → 256.1 (Quantifier), m/z 302.1 → 258.1 (Qualifier) |

| Collision Energy (CE) | 5 V for all transitions |

| Dwell Time | 300 ms per transition |

| Table 1: LC-MS/MS Instrumental Parameters. |

Data and Method Validation

The use of a stable isotope-labeled internal standard like Diclofenac-13C6 ensures that the analyte and IS co-elute, which is ideal for tandem mass spectrometry and helps minimize the impact of matrix effects[2].

Method Performance

The method was validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, and stability.

| Validation Parameter | Result | Reference |

| Linear Dynamic Range | 3.9 - 1194 ng/mL | |

| Lower Limit of Quantitation (LLOQ) | 3.9 ng/mL | |

| Correlation Coefficient (R²) | ≥ 0.999 | [2] |

| Intra-day Precision (%CV) | < 9.95% | [3] |

| Inter-day Precision (%CV) | < 11.20% | [3] |

| Intra-day Accuracy (%RE) | 96.22% to 113.46% | [3] |

| Inter-day Accuracy (%RE) | 99.23% to 103.01% | [3] |

| Recovery | Consistent and reproducible | [4] |

| Carryover | No significant carryover observed | [3] |

| Table 2: Summary of Bioanalytical Method Validation Parameters. |

Conclusion

The described LC-MS/MS method, utilizing a simple protein precipitation extraction and a stable isotope-labeled internal standard (Diclofenac acetophenyl ring-13C6), offers a rapid, sensitive, and robust approach for the quantification of Diclofenac in human plasma. The co-elution of the internal standard effectively compensates for matrix effects and procedural losses, leading to high precision and accuracy[2]. This validated method is well-suited for high-throughput applications, including clinical pharmacokinetic studies and bioequivalence trials.

References

Application Note: Quantitative Analysis of Diclofenac in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1][2] Accurate quantification of diclofenac in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity and specificity.[1][3] The use of a stable isotope-labeled internal standard, such as Diclofenac-13C6, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[4][5]

This application note details a robust and validated LC-MS/MS method for the determination of diclofenac in human plasma using Diclofenac acetophenyl ring-13C6 as the internal standard (IS). The protocol employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol

Materials and Reagents

-

Reference Standards: Diclofenac sodium (analytical standard grade), Diclofenac acetophenyl ring-13C6 sodium salt (internal standard).[4]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), HPLC grade water.[4]

-

Reagents: Formic acid, Ammonium acetate, Hydrochloric acid.[4]

-

Biological Matrix: Blank human plasma, free of diclofenac, obtained from certified suppliers.[4]

Instrumentation

-

LC System: Agilent 1200 series HPLC system or equivalent.[4]

-

MS System: Agilent 6410 triple quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[4]

-

Analytical Column: Phenomenex Kynetex C18 (50 × 2.10 mm, 2.6 µm) or a similar core-shell C18 column.[4]

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Working Solutions:

-

Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the stock solutions with 50:50 acetonitrile/water.[4]

-

-

Calibration Standards and Quality Control (QC) Samples:

Sample Preparation (Protein Precipitation)

-

Pipette 400 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a polypropylene tube.[4]

-

Add 50 µL of the diclofenac working solution (or blank solvent for unknown samples) and 50 µL of the internal standard working solution.[4]

-

To precipitate plasma proteins, add 2 mL of methanol (containing 5 mL of 25% HCl per 2.5 L of methanol).[4]

-

Vortex the mixture for 10 minutes at 1500 rpm.[4]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.[4]

-

Transfer 500 µL of the supernatant to an HPLC autosampler vial.[4]

-

Dilute the supernatant with 200 µL of water and inject it into the LC-MS/MS system.[4]

References

- 1. One moment, please... [revroum.lew.ro]

- 2. scispace.com [scispace.com]

- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: A High-Throughput LC-MS/MS Method for the Quantification of Diclofenac in Human Plasma

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diclofenac in human plasma. The procedure utilizes a simple and efficient protein precipitation step for sample preparation. Diclofenac Amide-13C6 is used as the stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of under 2 minutes, making it suitable for high-throughput bioanalytical laboratories. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect.

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] It is commonly prescribed for the treatment of various acute and chronic pain and inflammatory conditions.[1] The primary mechanism of action for Diclofenac is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Given its widespread use, a reliable and efficient bioanalytical method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This note presents a complete protocol for the quantification of Diclofenac in human plasma using LC-MS/MS with this compound as an internal standard, which can be used for quantitative analysis.[3][4]

Mechanism of Action: COX Inhibition Pathway

Diclofenac exerts its therapeutic effects by blocking the conversion of arachidonic acid to prostaglandins.[5] This inhibition reduces the mediators that cause inflammation, pain, and fever.[6]

Caption: Diclofenac's mechanism of action via inhibition of COX enzymes.

Experimental Protocol

Materials and Reagents

-

Analytes: Diclofenac sodium salt (Sigma-Aldrich), this compound (Internal Standard, LGC Standards).[7]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC Grade, VWR), Formic Acid (Merck KGaA).

-

Water: HPLC grade water from a Millipore Simplicity UV system.

-

Matrix: Blank human plasma (Innovative Research).

Instrumentation

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[8]

Stock and Working Solutions

-

Diclofenac Stock (1.0 mg/mL): Accurately weigh and dissolve Diclofenac sodium in 50:50 (v/v) ACN/water.

-

IS Stock (1.0 mg/mL): Accurately weigh and dissolve this compound in 50:50 (v/v) ACN/water.

-

Working Solutions: Prepare serial dilutions of the Diclofenac stock solution in 50:50 ACN/water for calibration standards and quality controls (QCs). Prepare an IS working solution by diluting the IS stock to 100 ng/mL in ACN.

Sample Preparation: Protein Precipitation

The sample preparation involves a simple protein precipitation procedure.[9] This method is fast, cost-effective, and suitable for high-throughput analysis.[10][11]

-

Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[12][13]

-

Vortex mix for 1 minute at 1500 rpm.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an HPLC autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Bioanalytical Workflow Diagram

Caption: High-throughput workflow for Diclofenac bioanalysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | C18 Core-Shell, 50 x 2.1 mm, 2.6 µm[8] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 55% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 2.0 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|